Martinomycin

Übersicht

Beschreibung

Martinomycin is a polyether antibiotic produced by the bacterium Streptomyces salvialis. It exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis .

Wissenschaftliche Forschungsanwendungen

Martinomycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es die Zellmembran von Gram-positiven Bakterien stört. Es bindet an die bakterielle Zellmembran, verursacht einen Ionenungleichgewicht und führt schließlich zum Zelltod . Zu den molekularen Zielstrukturen von this compound gehören membrangebundene Proteine und Ionenkanäle, die für die Aufrechterhaltung der Zellhomöostase entscheidend sind .

Ähnliche Verbindungen:

Monensin: Ein weiteres Polyether-Antibiotikum mit ähnlichen antibakteriellen Eigenschaften.

Salinomycin: Bekannt für seine Aktivität gegen Gram-positive Bakterien und seine Verwendung in der Veterinärmedizin.

Lasalocid: Wird als antibakterielles und antikokzidiales Mittel in Tierfutter verwendet.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Struktur und des Spektrums der Bakterien, die es angreift.

Wirkmechanismus

Target of Action

Martinomycin is a polyether antibiotic originally isolated from the actinomycete Streptomyces salvialis It exhibits activity against a variety of bacteria, including gram-positive bacteria .

Mode of Action

It is known that many polyether antibiotics work by forming complexes with ions (usually potassium) and facilitating their transport across cell membranes, disrupting the ion balance within the cell . This disruption can lead to cell death, particularly in bacteria.

Biochemical Pathways

The disruption of ion balance within the cell can affect numerous biochemical pathways, particularly those involved in maintaining cellular homeostasis .

Result of Action

Its antibacterial activity suggests that it likely leads to bacterial cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the antibiotic . Additionally, the presence of resistance genes in the environment can influence the efficacy of the antibiotic .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Martinomycin is primarily obtained through fermentation processes involving the bacterium Streptomyces salvialis. The fermentation broth is extracted with ethyl acetate, followed by purification using gel filtration and thin-layer chromatography . The structure of this compound is then elucidated using techniques such as thermospray mass spectrometry, fast-atom bombardment mass spectrometry, and nuclear magnetic resonance spectrometry .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces salvialis under controlled conditions. The fermentation process is optimized to maximize yield, and the compound is subsequently extracted and purified using standard industrial techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Martinomycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren und ihre antibakteriellen Eigenschaften zu verbessern oder ihren Wirkmechanismus zu untersuchen .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden zur Reduktion von this compound eingesetzt.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Verbindungen ergeben kann .

Vergleich Mit ähnlichen Verbindungen

Monensin: Another polyether antibiotic with similar antibacterial properties.

Salinomycin: Known for its activity against Gram-positive bacteria and its use in veterinary medicine.

Lasalocid: Used as an antibacterial and anticoccidial agent in animal feed.

Uniqueness: Martinomycin is unique due to its specific structure and the spectrum of bacteria it targets.

Eigenschaften

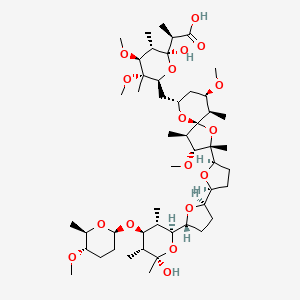

IUPAC Name |

(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H84O17/c1-24-40(62-39-21-19-32(54-11)30(7)59-39)26(3)47(10,52)65-41(24)35-17-16-33(60-35)34-18-20-37(61-34)46(9)43(57-14)28(5)49(66-46)25(2)36(55-12)22-31(63-49)23-38-45(8,58-15)42(56-13)27(4)48(53,64-38)29(6)44(50)51/h24-43,52-53H,16-23H2,1-15H3,(H,50,51)/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36+,37+,38-,39-,40-,41-,42-,43+,45-,46+,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAPPZHHJMCDEJ-JXBMCXTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@@H](C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H84O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

945.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

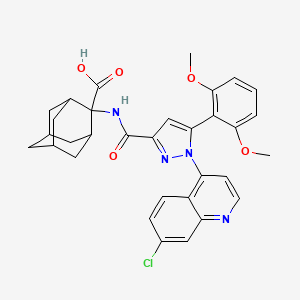

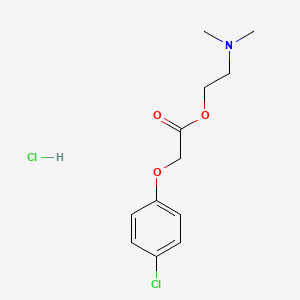

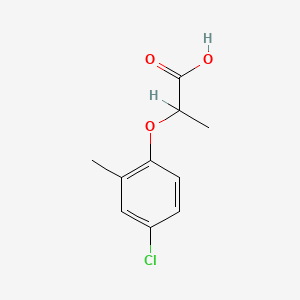

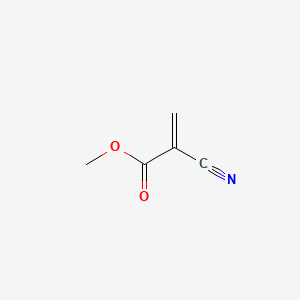

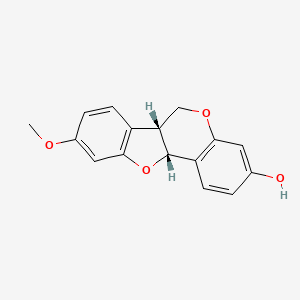

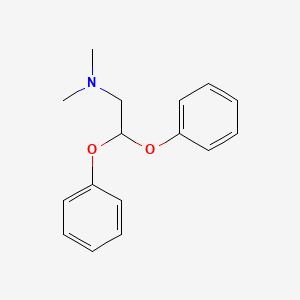

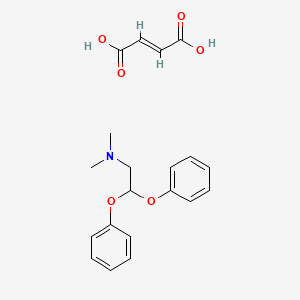

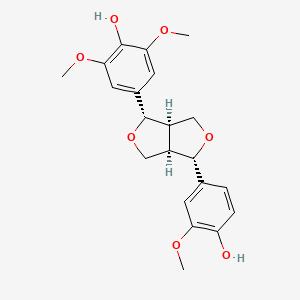

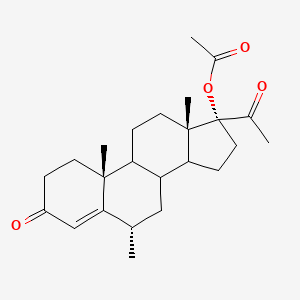

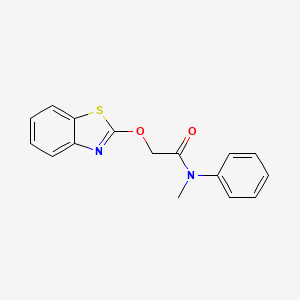

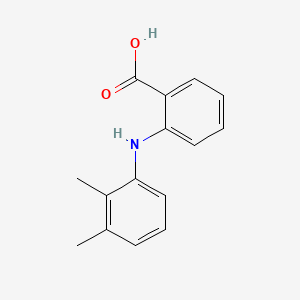

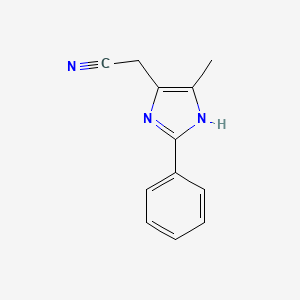

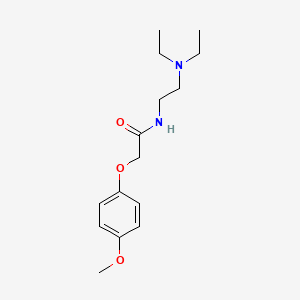

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.